molecular formula C25H21NO4 B2539438 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923233-44-7

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

Cat. No. B2539438
CAS RN: 923233-44-7
M. Wt: 399.446
InChI Key: DGDRZLCTKLWWBS-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), an ethoxyphenyl group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, which is a fused six-membered benzene ring and a five-membered pyran ring. The ethoxyphenyl group would be attached to one of the carbon atoms on the chromene ring, and the benzamide group would be attached to another carbon atom on the chromene ring .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. The benzene ring in the chromene and phenyl groups could potentially undergo electrophilic aromatic substitution reactions. The amide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones

This compound has been used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .

Oxidative N-Deprotection by Ceric Ammonium Nitrate

The compound has been used in oxidative N-deprotection by ceric ammonium nitrate . The effects of solvent, molar equiv of CAN and different temperatures have been investigated and optimum conditions were established .

Synthesis of Highly Pure N-(4-ethoxyphenyl)-retinamide

N-(4-ethoxyphenyl)-retinamide (4-EPR) has been synthesized using a scalable, operator-friendly, and one-step procedure without purification work-up and in quantitative yield . This method provides a low-cost and efficient way to produce highly pure 4-EPR .

Internal Standard for Chromatography

4-EPR has been suggested as an indispensable internal standard for the correct determination of N-(4-hydroxyphenyl)-retinamide (4-HPR) and its metabolites by chromatography . This is essential for the pre-clinical training of 4-HPR .

Inhibition of Tumor Growth

It is widely reported that N-(4-hydroxyphenyl)-retinamide or fenretinide (4-HPR), which is a synthetic amide of all-trans-retinoic acid (ATRA), inhibits in vitro several types of tumors, including cancer cell lines resistant to ATRA, at 1–10 µM concentrations . N-(4-ethoxyphenyl)-retinamide (4-EPR) is related to 4-HPR and may have similar properties .

Development of New Chemo-preventive Agents

Studies in rats and mice have confirmed the potent anticancer effects of 4-HPR, without evidencing hemolytic toxicity, thus demonstrating its suitability for the development of a new chemo-preventive agent . As 4-EPR is related to 4-HPR, it may also have potential in this area .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets in the body .

properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-3-29-19-11-8-17(9-12-19)24-15-22(27)21-14-18(10-13-23(21)30-24)26-25(28)20-7-5-4-6-16(20)2/h4-15H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDRZLCTKLWWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

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